molecular formula C9H9FO2 B3022674 Methyl 3-fluoro-4-methylbenzoate CAS No. 87808-48-8

Methyl 3-fluoro-4-methylbenzoate

Cat. No. B3022674
CAS RN: 87808-48-8
M. Wt: 168.16 g/mol
InChI Key: RAFFOVQBMRBRCS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methylbenzoate is a compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylic acid. Specifically, this compound contains a fluorine atom at the third position and a methyl group at the fourth position on the benzene ring, with a methoxy group forming the ester with the carboxylic acid.

Synthesis Analysis

The synthesis of related methylbenzoate compounds often involves reactions such as esterification, nitrification, and reduction. For instance, methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, compounds with fluorine substituents, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, were prepared by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods could potentially be adapted for the synthesis of methyl 3-fluoro-4-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal packing and intermolecular interactions . For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing weak intermolecular C–H···O and C–H···F interactions . These techniques could be used to analyze the molecular structure of methyl 3-fluoro-4-methylbenzoate to understand its crystal packing and intermolecular forces.

Chemical Reactions Analysis

The reactivity of methylbenzoate derivatives can be explored through various chemical reactions. For instance, the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate derivatives has been investigated, leading to the synthesis of racemic methyl 6α-fluoroshikimate . This indicates that methylbenzoate compounds can undergo selective reactions to introduce functional groups like fluorine, which could be relevant for the chemical reactions analysis of methyl 3-fluoro-4-methylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylbenzoate derivatives can be studied through experimental and computational methods. For example, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate was strongly correlated with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . Similarly, the vibrational spectral characteristics of a series of thiourea compounds were studied by FT-IR and Raman, along with quantum chemical calculations . These methods could be applied to determine the physical and chemical properties of methyl 3-fluoro-4-methylbenzoate, such as its vibrational spectra, molecular orbitals, and chemical reactivity parameters.

Scientific Research Applications

1. Fluorescent Sensing and Bio-Imaging

Methyl 3-fluoro-4-methylbenzoate derivatives are utilized in the development of fluorescent sensors for detecting specific ions. For example, a study by Ye et al. (2014) describes the synthesis of a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor exhibits high selectivity and sensitivity for Al3+ ions and can be used for bio-imaging fluorescent probe applications in human cervical HeLa cancer cell lines (Ye et al., 2014).

2. Pharmaceutical and Cosmetic Applications

Sharfalddin et al. (2020) investigated the single crystal X-ray structure of methyl 4-hydroxybenzoate (methyl paraben), a common anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. The study explored intermolecular interactions and crystal packing, providing insights into its pharmaceutical and cosmetic applications (Sharfalddin et al., 2020).

3. Diuretic Drug Research

Kravchenko (2018) explored 1,2,4-Triazole derivatives, which include methyl 3-fluoro-4-methylbenzoate derivatives, for their potential as diuretic drugs. The study synthesized new compounds and evaluated their bioactivity, revealing both diuretic and antidiuretic effects (Kravchenko, 2018).

4. Materials Science and CO₂ Adsorption

Takahashi et al. (2014) described the synthesis of coordination polymers using m-fluorobenzoate and related compounds. These polymers exhibit properties relevant to materials science, such as CO2 adsorption, which is significant for environmental applications (Takahashi et al., 2014).

5. Synthesis Optimization for Chemical Industry

Jian-zhong (2010) presented an optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, highlighting the importance of methyl 3-fluoro-4-methylbenzoate derivatives in industrial chemical synthesis (Jian-zhong, 2010).

6. Thermodynamic Analysis in Chemistry

Ahmed (2016) conducted thermal analysis of binary mixtures of laterally substituted azo/ester isomers, including methyl 3-fluoro-4-methylbenzoate. This research is crucial in understanding the thermodynamic behavior of these compounds in various applications (Ahmed, 2016).

7. Catalytic Applications in Chemical Reactions

Yang et al. (2015) designed a fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex involving methyl 3-fluoro-4-methylbenzoate derivatives. This complex demonstrated efficiency in catalyzing the formylation and methylation of amines using CO2, highlighting its significance in green chemistry (Yang et al., 2015).

properties

IUPAC Name

methyl 3-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFOVQBMRBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597014
Record name Methyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-methylbenzoate

CAS RN

87808-48-8
Record name Methyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (9.62 g, 81 mmol) was added to a solution of 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol) in toluene (50 ml). The mixture was stirred at room temperature for 1.5 h and heated at reflux for 3 h. The sol-vent was removed in vacuo and the residue was taken up in methanol (30 ml) and CH2Cl2 (30 ml) and stirred for 18 h. The mixture was evaporated in vacuo and the residue was taken up in EtOAc (50 ml), washed with saturated NaHCO3 solution (3×75 ml), dried and evaporated in vacuo to yield the title compound (4.5 g, 83%).
Quantity
9.62 g
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5 g
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50 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3-fluoro-4-methyl-benzoic acid (2.5 g, 16.2 mmol) in acetone (27.0 mL) was treated with potassium carbonate (5.83 g, 42.2 mmol) and dimethyl sulfate (6.14 g, 4.6 mL, 48.7 mmol). The reaction was stirred at 25° C. for 24 h and then was heated to 90° C. for 8 h. At this time, the reaction was cooled to 25° C. and was stirred at 25° C. for 6 days. At this time, the reaction was filtered through a sintered glass funnel. The potassium carbonate cake was washed thoroughly with acetone. The filtrate was concentrated in vacuo. The residue was then taken up in ethyl acetate (30 mL) and triethylamine (7 mL) and stirred at 25° C. for 30 min. The solution was then transferred to a separatory funnel and washed with water (1×75 mL), a 2N aqueous hydrochloric acid solution (1×75 mL), and a saturated aqueous sodium chloride solution (1×75 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford 3-fluoro-4-methyl-benzoic acid methyl ester (2.26 g, 82.9%) as a light yellow oil. ES+-HRMS m/e calcd for C9H9O2F [M+H+] 169.0660. Found 169.0659. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.70 (dd, J=7.8, 1.5 Hz, 1H) 7.62 (dd, J=10.3, 1.5 Hz, 1H) 7.46 (t, J=7.8 Hz, 1H) 3.85 (s, 3H) 2.31 (d, J=1.5 Hz, 3H).
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2.5 g
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5.83 g
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4.6 mL
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27 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Sulfuric acid (2 mL) was added to the solution of 3-fluoro-4-methylbenzoic acid (0.831 g, 5.23 mmol) in methanol (30 mL). The mixture was refluxed for 24 hours. After cooling, the solution was made alkaline by addition of an aqueous solution of sodium carbonate, concentrated under reduced pressure in order to remove methanol, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and was evaporated to give 0.641 g (73%) of methyl 3-fluoro-4-methylbenzoate as an oily residue which was directly used in the next step.
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2 mL
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0.831 g
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30 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Methyl 3-fluoro-4-methylbenzoate was prepared from 3-fluoro-4-methylbenzoic acid by the process described in Example 6 for the synthesis of methyl 4-(3-(2-benzyloxy-5-hydroxyphenyl)propyl]-benzoate.
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0 (± 1) mol
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methyl 4-(3-(2-benzyloxy-5-hydroxyphenyl)propyl]-benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-fluoro-4-methylbenzoate
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Citations

For This Compound
11
Citations
X Jiang, GT Lee, K Prasad… - Organic Process Research …, 2008 - ACS Publications
… To a solution of methyl 3-fluoro-4-methylbenzoate 24 (200 g, 1.19 mol) in acetonitrile (1 L) … concentrated at 50 C in vacuo to recover methyl 3-fluoro-4-methylbenzoate (110 g) as a pale-…
Number of citations: 39 pubs.acs.org
H Ishii, K Minegishi, K Nagatsu… - Journal of Labelled …, 2023 - Wiley Online Library
… Methyl 3-fluoro-4-methylbenzoate (2) was selected as a model compound and reacted with EDA in the presence of an acid or Lewis acid in toluene at 145C for 10 min in a sealed vial (…
CK Rhee, LA Levy, RE London - Bioconjugate chemistry, 1995 - ACS Publications
… A mixture of 7.32 g (43.6 mmol) of methyl 3-fluoro-4methylbenzoate, 4.92 g, N-bromosuccinimide (… the methyl 3-fluoro-4-methylbenzoate impurity carried along from the preparation of 6. …
Number of citations: 13 pubs.acs.org
N Reßing, J Schliehe-Diecks, PR Watson… - Journal of Medicinal …, 2022 - ACS Publications
Using a microwave-assisted protocol, we synthesized 16 peptoid-capped HDAC inhibitors (HDACi) with fluorinated linkers and identified two hit compounds. In biochemical and cellular …
Number of citations: 7 pubs.acs.org
PJF Gauuan, MP Trova, L Gregor-Boros… - Bioorganic & medicinal …, 2002 - Elsevier
Carboxylic ester and amide-substituted analogues of [5,10,15,20-tetrakis(4-carboxyphenyl)-porphyrinato]manganese(III) chloride (MnTBAP) were synthesized and assayed as potential …
Number of citations: 101 www.sciencedirect.com
P Nongkunsarn, CA Ramsden - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… under identical conditions only methyl 3-fluoro-4-methylbenzoate (50%) was formed: the remainder of the starting material was unchanged. Rearrangement products were detected …
Number of citations: 24 pubs.rsc.org
K Sander, E Galante, T Gendron… - Journal of Medicinal …, 2015 - ACS Publications
… Methyl 3-fluoro-4-methylbenzoate (11a) was isolated as a colorless oil (1.4 g, 64%). H NMR (CDCl 3 , 500 MHz): δ 7.70 (d, J = 7.9 Hz, 1H, ph-6H), 7.64 (d, J = 10.2 Hz, 1H, ph-2H), 7.23 (…
Number of citations: 18 pubs.acs.org
S Shen, V Benoy, JA Bergman, JH Kalin… - ACS chemical …, 2016 - ACS Publications
Charcot–Marie–Tooth (CMT) disease is a disorder of the peripheral nervous system where progressive degeneration of motor and sensory nerves leads to motor problems and sensory …
Number of citations: 102 pubs.acs.org
L Sinatra, J Yang, J Schliehe-Diecks… - Journal of Medicinal …, 2022 - ACS Publications
In this work, we utilized the proteolysis targeting chimera (PROTAC) technology to achieve the chemical knock-down of histone deacetylase 6 (HDAC6). Two series of cereblon-…
Number of citations: 17 pubs.acs.org
LM Bachmann, M Hanl, F Feller, L Sinatra, A Schöler… - Molecules, 2023 - mdpi.com
… Methyl 3-fluoro-4-methylbenzoate and methyl 4-(bromomethyl)-3-fluorobenzoate, for the synthesis of the fluorobenzyl linker, were synthesized according to the literature [45]. The Fmoc-…
Number of citations: 7 www.mdpi.com

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